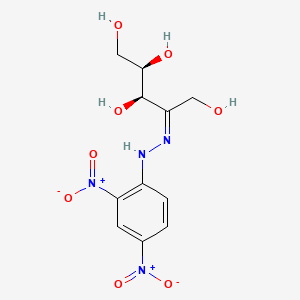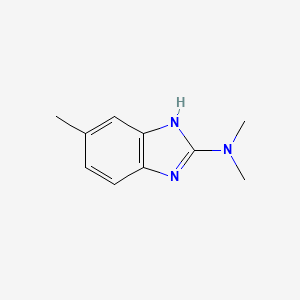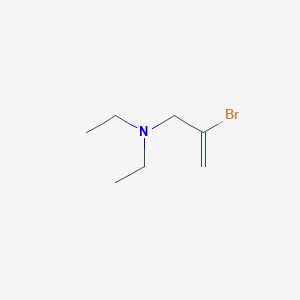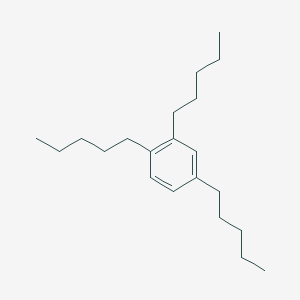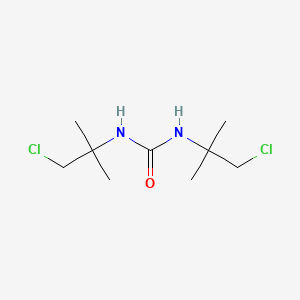
N~1~,N~1~-Dioctadecylethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~1~-Dioctadecylethane-1,2-diamine is an organic compound characterized by the presence of two long alkyl chains attached to an ethane-1,2-diamine backbone. This compound is known for its amphiphilic properties, making it useful in various applications, particularly in the field of surfactants and emulsifiers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~-Dioctadecylethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with octadecyl halides under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine groups of ethane-1,2-diamine attack the carbon atoms of the octadecyl halides, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of N1,N~1~-Dioctadecylethane-1,2-diamine often employs large-scale reactors where ethane-1,2-diamine and octadecyl halides are mixed in the presence of a base such as sodium hydroxide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, and the product is subsequently purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~1~-Dioctadecylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: The amine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary or tertiary amines.
Substitution: N-substituted derivatives of N1,N~1~-Dioctadecylethane-1,2-diamine.
Aplicaciones Científicas De Investigación
N~1~,N~1~-Dioctadecylethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and processes.
Biology: Employed in the formulation of liposomes and other drug delivery systems.
Medicine: Investigated for its potential use in targeted drug delivery and as a component in antimicrobial formulations.
Industry: Utilized in the production of cosmetics, detergents, and other personal care products due to its emulsifying properties.
Mecanismo De Acción
The mechanism of action of N1,N~1~-Dioctadecylethane-1,2-diamine is primarily based on its amphiphilic nature. The long hydrophobic alkyl chains interact with hydrophobic substances, while the hydrophilic amine groups interact with water or other polar solvents. This dual interaction allows the compound to stabilize emulsions and enhance the solubility of hydrophobic compounds in aqueous environments.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Dimethylethylenediamine: A compound with two methyl groups attached to the nitrogen atoms of ethane-1,2-diamine.
N,N’-Dimesitylethane-1,2-diamine: A compound with mesityl groups attached to the nitrogen atoms of ethane-1,2-diamine.
N,N’-Diethylethylenediamine: A compound with ethyl groups attached to the nitrogen atoms of ethane-1,2-diamine.
Uniqueness
N~1~,N~1~-Dioctadecylethane-1,2-diamine is unique due to its long alkyl chains, which impart significant hydrophobic character and make it particularly effective as a surfactant and emulsifier. This distinguishes it from other similar compounds that may have shorter or different alkyl groups, resulting in different physical and chemical properties.
Propiedades
Número CAS |
20464-64-6 |
|---|---|
Fórmula molecular |
C38H80N2 |
Peso molecular |
565.1 g/mol |
Nombre IUPAC |
N',N'-dioctadecylethane-1,2-diamine |
InChI |
InChI=1S/C38H80N2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-36-40(38-35-39)37-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-39H2,1-2H3 |
Clave InChI |
ZJFMNTLLWZDIMS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


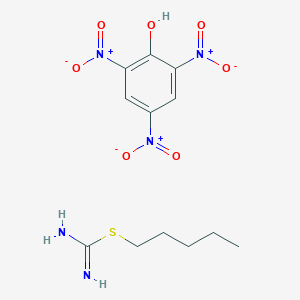
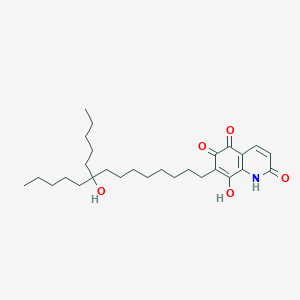
![5-Methyl-6-[2-(2-methylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14717465.png)
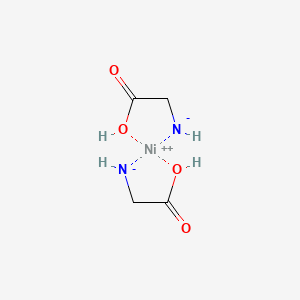
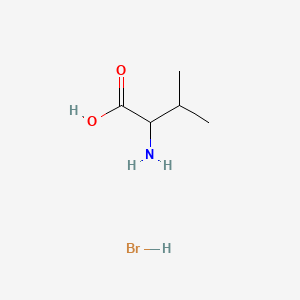

![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-aspartic acid](/img/structure/B14717494.png)
